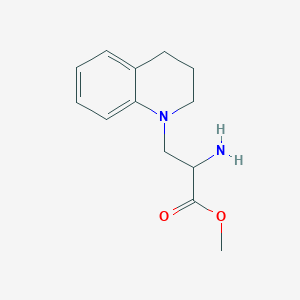

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate

Description

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate is a tertiary amine compound featuring a methyl ester group, a primary amino moiety, and a 3,4-dihydroquinoline ring system. The dihydroquinoline moiety introduces a partially saturated bicyclic structure, which may enhance stability and modulate electronic properties compared to fully aromatic systems. This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .

Properties

IUPAC Name |

methyl 2-amino-3-(3,4-dihydro-2H-quinolin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11(14)9-15-8-4-6-10-5-2-3-7-12(10)15/h2-3,5,7,11H,4,6,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKGVKMHCIFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN1CCCC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the alkylation or acylation of quinolinone or dihydroquinoline derivatives with suitable amino acid derivatives or their esters. The key intermediate is often a quinolinone-substituted propanoate ester, which can be further modified to introduce the amino group and the dihydroquinoline ring.

Synthesis of Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (Intermediate)

A common precursor in the synthesis is methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, prepared by nucleophilic substitution of 2-quinolinone with methyl acrylate derivatives in the presence of potassium carbonate.

- Reaction conditions:

- Reagents: 2-quinolinone (1.45 g, 10 mmol), potassium carbonate (1.38 g, 10 mmol), methyl acrylate (40 mmol)

- Solvent: Heated oil bath at 100 °C for 10 hours

- Work-up: Extraction with ethyl acetate, washing with water, drying over sodium sulfate, evaporation, and crystallization from ethanol

- Yield: Typically high, with crystalline product obtained

- Characterization: Confirmed by TLC, NMR, and melting point analysis.

Conversion to Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate

The key step involves reduction and amination to convert the 2-oxoquinolinyl moiety to the 3,4-dihydroquinoline ring and introduction of the amino group at the 2-position of the propanoate.

- Typical procedure:

- Starting from methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate, treatment with hydrazine hydrate in ethanol under reflux (78 °C) for 10 hours converts the ester to the corresponding hydrazide intermediate.

- Subsequent reduction or ring closure steps produce the dihydroquinoline ring system.

- Amination can be achieved via nucleophilic substitution or reductive amination protocols depending on the amino group position and protecting groups used.

- Reaction monitoring: TLC and NMR spectroscopy are used to confirm the completion of each step.

- Purification: Crystallization from ethanol or recrystallization from solvents like DMF or ethyl acetate ensures high purity.

Alternative Synthetic Routes

- Amide coupling methods:

- Using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) coupling agents to form amide bonds between 3-[2-oxoquinolin-1(2H)-yl]propanoic acid and various amines, including those leading to the dihydroquinoline derivatives.

- Reaction conditions: Stirring at 0 °C for 2 hours followed by room temperature for 12 hours in dry acetonitrile.

- Work-up includes filtration to remove dicyclohexylurea, washing with sodium carbonate, HCl, and drying over sodium sulfate.

- Yields: Generally good to excellent, with crystalline products after purification.

Data Tables Summarizing Key Preparative Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Characterization |

|---|---|---|---|---|---|

| 1 | 2-quinolinone + methyl acrylate | K2CO3, 100 °C, 10 h | Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | ~90 | 1H NMR, 13C NMR, mp 181–183 °C |

| 2 | Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine hydrate, EtOH, reflux 78 °C, 10 h | 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | High | 1H NMR, 13C NMR |

| 3 | Propanoic acid derivative + amines | NHS, DCC, dry acetonitrile, 0 °C to RT, 14 h | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | Good | 1H NMR, MS, elemental analysis |

Detailed Research Outcomes and Characterization

- NMR Spectroscopy:

- 1H NMR typically shows characteristic triplets for CH2 groups adjacent to CO and N atoms (e.g., δ 2.62–4.43 ppm), aromatic multiplets for quinoline protons (δ 7.1–7.5 ppm), and broad singlets for NH or COOH groups.

- 13C NMR confirms carbonyl carbons (δ ~166–172 ppm) and aromatic carbons (δ ~118–137 ppm).

- Mass Spectrometry:

- MALDI or ESI-MS confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 240.24 for methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate).

- Elemental Analysis:

- Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming compound purity and correct stoichiometry.

- Melting Points:

Patented Processes and Industrial Relevance

A Japanese patent (JP2008105970A) describes processes for preparing dihydroquinoline derivatives and intermediates, emphasizing the importance of selective reduction and ring closure steps to obtain the dihydroquinoline moiety. This patent underlines the industrial feasibility of the synthetic routes, highlighting scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, to form quinoline N-oxides.

Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

Industry

Material Science: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA or bind to specific proteins, thereby modulating their activity. The amino acid moiety may facilitate transport across cell membranes or enhance binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Functional Groups | Amine Type | Key Substituents |

|---|---|---|---|---|

| Methyl 2-amino-3-(3,4-dihydroquinolin-1(2h)-yl)propanoate | 3,4-Dihydroquinoline | Methyl ester, primary amino | Tertiary | Dihydroquinoline (electron-rich bicyclic) |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | Nitrophenyl | Methyl ester, primary amino | Primary* | 4-Nitro (electron-withdrawing) |

| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | 3,4-Dihydroisoquinoline (dimethyl) | Carboxylic acid, secondary amino | Secondary | 3,3-Dimethyl (steric hindrance) |

Electronic and Steric Effects

- Dihydroquinoline vs. Nitrophenyl: The dihydroquinoline ring in the target compound provides electron-donating character due to partial saturation, contrasting with the electron-withdrawing nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate. This difference likely alters reactivity in nucleophilic or electrophilic reactions .

- Dihydroquinoline vs. The 3,3-dimethyl substitution on dihydroisoquinoline introduces steric hindrance, which may reduce enzymatic degradation compared to the unsubstituted dihydroquinoline .

Physicochemical and Pharmacological Implications

- Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes.

- Amine Classification : The tertiary amine in the target compound may exhibit weaker basicity compared to primary amines (e.g., reduced protonation at physiological pH), influencing receptor-binding profiles. Secondary amines (as in ) often show intermediate properties .

Biological Activity

Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes an amino group, a dihydroquinoline moiety, and a propanoate group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C12H16N2O

- IUPAC Name: this compound

- Molecular Weight: 204.27 g/mol

The unique arrangement of functional groups within this compound is believed to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the dihydroquinoline structure exhibit a range of biological activities, including antitumor, antibacterial, and neuroprotective effects. The specific biological activity of this compound is still under investigation; however, related compounds have shown promising results in various assays.

- Enzyme Inhibition: Compounds similar to this compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are significant in the treatment of neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity: The presence of the dihydroquinoline ring may confer antioxidant properties, potentially protecting cells from oxidative stress .

- Neuroprotective Effects: Some studies suggest that derivatives of this compound can cross the blood-brain barrier (BBB), making them candidates for neuroprotective therapies .

1. Synthesis and Evaluation

A series of hybrid compounds incorporating dihydroquinoline structures were synthesized and evaluated for their biological activity. One study highlighted the synthesis of a related compound that demonstrated significant inhibition against AChE with an IC50 value of 0.28 µM and MAO-B with an IC50 value of 2.81 µM . These findings suggest that this compound may exhibit similar inhibitory effects.

2. Toxicity Studies

In vivo studies on related compounds have indicated low toxicity levels at therapeutic doses. For instance, a derivative showed no acute toxicity at doses up to 2500 mg/kg in mice . This suggests that this compound may also possess favorable safety profiles.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 3e | AChE | 0.28 | Strong inhibitor |

| Compound 3e | MAO-B | 2.81 | Effective dual-target inhibitor |

| Methyl Derivative | Unknown | Not specified | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate?

- Methodology : The compound is typically synthesized via a coupling reaction between a carboxylic acid intermediate and an amino-ester derivative. For example, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used as a condensing agent in dichloromethane (DCM) to facilitate amide bond formation . Hydrolysis of the ester group (e.g., methyl or ethyl carboxylate) under basic conditions (e.g., NaOH in EtOH/H2O/THF) yields the final product. Ethyl esters require harsher hydrolysis conditions compared to methyl esters, impacting reaction yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the 3,4-dihydroquinoline moiety and propanoate backbone. Mass spectrometry (MS) validates the molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity, particularly to identify impurities such as unreacted intermediates or byproducts (e.g., related propanoic acid derivatives) .

Q. What preliminary biological activities are associated with this compound?

- Methodology : In vitro assays targeting LFA-1/ICAM-1 interactions (relevant to inflammatory diseases) are commonly used. Structural analogues with quinoline or tetrahydroquinoline groups have shown antagonist activity, suggesting potential anti-inflammatory applications. Activity is evaluated via competitive binding assays using recombinant proteins or cell adhesion models .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

- Methodology : Reaction parameters such as solvent choice (e.g., DCM vs. THF), temperature, and catalyst loading should be systematically varied. For example, replacing ethyl esters with methyl esters simplifies hydrolysis and improves yields . Parallel reaction screening (e.g., Design of Experiments, DoE) can identify optimal conditions. Purification via flash chromatography or preparative HPLC minimizes byproduct contamination .

Q. How should discrepancies in biological activity data between batches be resolved?

- Methodology : Contradictions may arise from impurities (e.g., residual solvents or stereoisomers). Advanced analytical techniques, such as chiral HPLC or X-ray crystallography, can detect enantiomeric excess or conformational variations . Biological replicates using standardized assays (e.g., IC50 determination in cell-based models) ensure reproducibility .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodology : Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding interactions with targets like LFA-1. The compound’s SMILES string (

COC(=O)C(CC1CCCC2=CC=CC=C12)N) and InChIKey (FMDYADPUIXUSMM-UHFFFAOYSA-N) enable accurate 3D structure generation for in silico studies .

Q. What strategies mitigate stability issues during long-term storage?

- Methodology : Stability studies under accelerated conditions (e.g., 40°C/75% RH) identify degradation pathways. Lyophilization or storage in inert atmospheres (argon) prevents oxidation. Analytical monitoring via LC-MS tracks decomposition products (e.g., hydrolysis to propanoic acid derivatives) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogues?

- Methodology : Systematic substitution of the dihydroquinoline ring (e.g., electron-withdrawing groups at C-3/C-4) or the propanoate ester (e.g., bulkier alkyl groups) is evaluated for binding affinity changes. Comparative studies with analogues like Methyl 2-amino-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate highlight steric and electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.